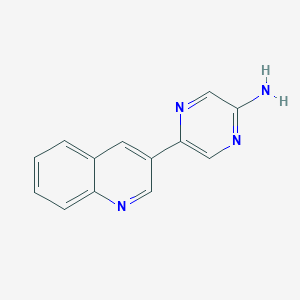

5-Quinolin-3-ylpyrazin-2-amine

Description

Historical Context and Significance of Quinoline-Based Heterocycles in Medicinal Chemistry

The quinoline (B57606) scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, has a rich history and profound significance in medicinal chemistry. nih.gov Its story began in 1834 when it was first isolated from coal tar. monash.edu However, its prominence soared with the isolation of the quinoline alkaloid quinine (B1679958) from the bark of the Cinchona tree, which became the first effective treatment for malaria and remained a cornerstone of therapy for centuries. nih.govucdavis.edu

The success of quinine spurred the development of synthetic quinoline-based drugs. Modifications of the quinoline core led to the synthesis of highly successful antimalarial agents like chloroquine , pamaquine, and primaquine (B1584692) in the 1930s and 1940s. nih.govucdavis.edu Beyond its antimalarial legacy, the quinoline nucleus has proven to be remarkably versatile. It forms the structural foundation for a wide array of therapeutic agents, including antibacterial drugs (e.g., fluoroquinolones like ciprofloxacin ), anticancer agents (e.g., camptothecin and its clinical derivatives topotecan (B1662842) and irinotecan), and local anesthetics (e.g., cinchocaine). nih.govmonash.edu The broad spectrum of biological activities associated with quinoline derivatives, such as anticancer, antimicrobial, anti-inflammatory, and kinase inhibition, has cemented its status as a privileged scaffold in drug discovery. nih.govucdavis.edunih.gov

Recent Advancements and Biological Relevance of Pyrazine-Containing Compounds

The pyrazine (B50134) ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is another pharmacophore of significant interest in contemporary medicinal chemistry. Current time information in Bangalore, IN.researchgate.net Pyrazine derivatives are prevalent in natural products and have been increasingly incorporated into synthetic molecules to explore a wide range of biological activities. Current time information in Bangalore, IN.nih.gov Research has demonstrated that pyrazine-containing compounds exhibit potent anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant properties. researchgate.net

In oncology, pyrazine derivatives have been investigated as inhibitors of critical cell signaling pathways. For instance, they form the core of inhibitors for kinases like Spleen Tyrosine Kinase (Syk) and are being explored for their potential to induce apoptosis and arrest the cell cycle in cancer cells. researchgate.netnih.gov A notable example of a pyrazine-containing drug is pyrazinamide , a first-line medication for the treatment of tuberculosis. rsc.org The ability of the pyrazine scaffold to participate in various biological interactions and its synthetic tractability make it a hot topic in pharmaceutical research, continually finding applications in the development of new therapeutic agents. Current time information in Bangalore, IN.mdpi.com

Rationale for the Academic Investigation of 5-Quinolin-3-ylpyrazin-2-amine as a Promising Scaffold

The rationale for investigating 5-Quinolin-3-ylpyrazin-2-amine is rooted in the principle of molecular hybridization. By covalently linking the well-established quinoline pharmacophore with the biologically versatile pyrazine moiety, a novel scaffold is created with the potential to exhibit unique or enhanced biological properties. This strategy aims to leverage the distinct attributes of both parent heterocycles.

Several lines of evidence support the investigation of such hybrids:

Kinase Inhibition: Both quinoline and pyrazine scaffolds are independently found in numerous kinase inhibitors. researchgate.netnih.gov Fused pyridine and pyrazine derivatives, including quinolines, have been specifically explored as inhibitors of PI3K/mTOR pathways, which are crucial in cancer cell growth and proliferation. nih.govwipo.int Therefore, 5-Quinolin-3-ylpyrazin-2-amine is a logical candidate for screening against various protein kinases implicated in disease.

Anticancer and Antimicrobial Potential: The proven anticancer and antimicrobial activities of both individual scaffolds suggest that their hybrid could lead to potent new agents in these therapeutic areas. nih.govrsc.org Research on similar compounds indicates that the 5-Quinolin-3-ylpyrazin-2-amine structure may inhibit pathways involved in cell proliferation or microbial growth. evitachem.com

Antiviral Activity: Some research suggests that compounds with structures related to 5-Quinolin-3-ylpyrazin-2-amine may act as inhibitors of viral enzymes like RNA-dependent RNA polymerases, making them candidates for antiviral drug development. evitachem.com

The specific linkage in 5-Quinolin-3-ylpyrazin-2-amine , connecting the 3-position of the quinoline to the 5-position of the 2-aminopyrazine (B29847), creates a defined three-dimensional structure that can be explored for its fit into various biological targets, such as enzyme active sites. evitachem.com

Table 1: Biological Activities of Parent Scaffolds and Related Hybrids

| Scaffold/Compound Class | Biological Activity Investigated | Key Findings | Reference(s) |

|---|---|---|---|

| Quinoline Derivatives | Anticancer | Serves as a scaffold for numerous agents inhibiting tyrosine kinases, DNA repair, and tubulin polymerization. | nih.gov |

| Quinoline Derivatives | Antimalarial | Forms the basis of historical and current drugs like quinine and chloroquine. | ucdavis.edu |

| Pyrazine Derivatives | Kinase Inhibition | Pyrazine-based compounds have been developed as potent inhibitors of Syk kinase. | researchgate.net |

| Pyrazine Derivatives | Antitubercular | The drug Pyrazinamide is a cornerstone of tuberculosis therapy. | rsc.org |

| Quinoline-Pyrazine Hybrids | PI3K Kinase Inhibition | Amino-substituted quinoline and quinoxaline (B1680401) (a pyrazine analog) derivatives show selective inhibition of PI3 kinase enzymes. | wipo.int |

| Quinoline-Pyrazoline Hybrids | Anticancer | Hybrid derivatives bearing pyrazoline heterocycles showed inhibitory effects on EGFR at nanomolar concentrations. | nih.gov |

| Aminoquinoline-Pyrazine Hybrids | Anti-plasmodial & Anti-mycobacterial | A synthesized hybrid ligand and its metal complexes exhibited moderate anti-plasmodial and anti-mycobacterial activity. | scielo.org.mx |

Overview of Current Research Gaps and the Proposed Research Objectives for 5-Quinolin-3-ylpyrazin-2-amine

Despite the strong rationale for its investigation, a survey of the scientific literature reveals a significant research gap concerning the specific compound 5-Quinolin-3-ylpyrazin-2-amine . While extensive research exists on the individual quinoline and pyrazine cores and some of their hybrid combinations, detailed biological and pharmacological data for this precise molecule are conspicuously absent.

Identified Research Gaps:

Lack of Comprehensive Biological Screening: The compound has not been systematically evaluated against a broad panel of biological targets, such as a wide range of protein kinases, cancer cell lines, or microbial strains.

Unknown Mechanism of Action: The specific molecular targets and the mechanism by which 5-Quinolin-3-ylpyrazin-2-amine might exert any biological effect are currently unknown.

Limited Structure-Activity Relationship (SAR) Data: Without the synthesis and evaluation of related analogs, no structure-activity relationship has been established. It is unclear how modifications to the quinoline or pyrazine rings would affect its activity.

Proposed Research Objectives: Based on these gaps, the primary research objectives for an academic inquiry into 5-Quinolin-3-ylpyrazin-2-amine would be:

Synthesis and Characterization: To develop and optimize a synthetic route for 5-Quinolin-3-ylpyrazin-2-amine and to fully characterize its chemical structure and properties.

Broad Biological Evaluation: To perform comprehensive in vitro screening of the compound to identify its primary biological activities, focusing on its potential as an anticancer, antimicrobial, or kinase-inhibiting agent.

Target Identification and Validation: Should significant activity be observed, the next objective would be to identify the specific molecular target(s) of the compound.

Mechanistic Studies: To elucidate the downstream cellular effects and mechanism of action, such as induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.

Preliminary SAR Studies: To synthesize a small library of analogs to explore the initial structure-activity relationships, providing a foundation for future lead optimization.

Scope and Organization of the Academic Inquiry into 5-Quinolin-3-ylpyrazin-2-amine

An academic investigation into 5-Quinolin-3-ylpyrazin-2-amine would be structured as a multi-stage project, progressing from fundamental chemistry to detailed biological evaluation.

The scope of the inquiry would initially be confined to in vitro studies to establish a baseline of biological activity and identify a clear therapeutic direction. The investigation would be organized as follows:

Phase 1: Chemical Synthesis and Analysis. This phase would focus on the chemical synthesis of 5-Quinolin-3-ylpyrazin-2-amine , potentially via a coupling reaction between a quinoline precursor and an aminopyrazine precursor. Full characterization using techniques like NMR, Mass Spectrometry, and Elemental Analysis would be essential to confirm the structure and purity of the compound.

Phase 2: Initial Biological Screening. The purified compound would be submitted to a broad panel of in vitro assays. This would include cytotoxicity screening against a diverse set of human cancer cell lines (e.g., lung, breast, colon, prostate) and a panel of kinase activity assays, focusing on kinases relevant to oncology and inflammatory diseases (e.g., EGFR, PI3K, mTOR, Syk).

Phase 3: Focused Mechanistic Investigation. If the initial screening yields a "hit" (i.e., significant activity in a particular assay), this phase would involve more detailed studies to understand how the compound works. For an anticancer hit, this would include assays to measure apoptosis (e.g., Annexin V staining), cell cycle progression (e.g., flow cytometry), and the modulation of specific signaling proteins (e.g., Western blotting).

Phase 4: Analog Synthesis and SAR. Based on the results of the mechanistic studies, a limited set of structurally related analogs would be designed and synthesized. Evaluating these analogs would provide initial insights into the structure-activity relationship, guiding the design of more potent and selective future compounds.

This structured inquiry would systematically address the current research gaps and provide a comprehensive initial assessment of the therapeutic potential of the 5-Quinolin-3-ylpyrazin-2-amine scaffold.

Structure

3D Structure

Properties

IUPAC Name |

5-quinolin-3-ylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c14-13-8-16-12(7-17-13)10-5-9-3-1-2-4-11(9)15-6-10/h1-8H,(H2,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCFLMSYWGJJIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CN=C(C=N3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoinformatic Analysis of 5 Quinolin 3 Ylpyrazin 2 Amine

Retrosynthetic Analysis of 5-Quinolin-3-ylpyrazin-2-amine

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.injocpr.comamazonaws.com This process involves breaking bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions.

Disconnection Strategies for the Quinoline (B57606) and Pyrazine (B50134) Moieties

Primary Disconnection: C-C Bond between Rings

This disconnection leads to two potential pathways, depending on which fragment acts as the nucleophile and which as the electrophile in a cross-coupling reaction (e.g., Suzuki, Stille, or Negishi coupling):

Pathway A: A quinoline-3-yl organometallic reagent (like a boronic acid) and a halogenated 2-aminopyrazine (B29847).

Pathway B: A 3-haloquinoline and an organometallic pyrazine derivative.

An alternative strategy involves constructing one heterocycle directly onto the other. For instance, the pyrazine ring could be assembled from a precursor already containing the quinoline moiety. This involves disconnecting the N-C bonds of the pyrazine ring. This approach would begin with a quinoline-derived α-dicarbonyl or α-aminoketone intermediate.

Identification of Key Precursors and Synthetic Intermediates

Based on the disconnection strategies, several key precursors and intermediates can be identified.

For C-C Cross-Coupling Strategies:

Quinoline Precursors: 3-Bromoquinoline or Quinoline-3-boronic acid. These are common intermediates in organic synthesis.

Pyrazine Precursors: 5-Bromo-pyrazin-2-amine or 2-Amino-5-(tributylstannyl)pyrazine. The synthesis of substituted aminopyrazines often starts from commercially available aminopyrazines or by constructing the ring from acyclic precursors. nih.gov

For Ring Construction Strategies:

Quinoline-based Intermediates: A key intermediate for building the pyrazine ring would be a derivative of 3-acetylquinoline. This could be converted to 2-amino-1-(quinolin-3-yl)ethan-1-one, which can then undergo condensation with a glyoxal derivative to form the pyrazine ring.

Established Approaches for Quinoline Ring System Synthesis

The quinoline scaffold is a cornerstone of many pharmacologically active compounds, and numerous methods for its synthesis have been developed since its initial isolation from coal tar. iipseries.orgnih.gov

Friedländer Condensation and its Variants

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a widely used reaction for generating quinoline derivatives. organicreactions.orgalfa-chemistry.comwikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive methyl or methylene group adjacent to a carbonyl). organicreactions.orgorganic-chemistry.orgjk-sci.com The reaction is typically catalyzed by an acid or a base and proceeds via an initial aldol condensation followed by a cyclodehydration. alfa-chemistry.com

Key Features of Friedländer Synthesis

| Feature | Description |

|---|---|

| Reactants | 2-aminoaryl aldehyde/ketone and a carbonyl compound with an α-methylene group. jk-sci.com |

| Catalysts | Can be acid-catalyzed (e.g., H₂SO₄, p-toluenesulfonic acid) or base-catalyzed (e.g., NaOH, KOtBu). alfa-chemistry.comjk-sci.com |

| Mechanism | Involves an aldol condensation, followed by intramolecular cyclization and dehydration to form the quinoline ring. alfa-chemistry.comwikipedia.org |

| Variants | Includes the Pfitzinger reaction, which uses isatin as the 2-aminoaryl carbonyl component to produce quinoline-4-carboxylic acids. organicreactions.orgpharmaguideline.com |

Modern variations have explored the use of various catalysts, including Lewis acids, iodine, and environmentally friendly solid acids like Nafion, often under microwave irradiation to improve efficiency. wikipedia.orgmdpi.com

Skraup, Doebner-von Miller, and Combes Quinoline Syntheses

Several classic named reactions provide robust pathways to the quinoline core, each with distinct starting materials and conditions. These methods were all discovered in the late 19th century. organicreactions.org

Skraup Synthesis: This is one of the oldest methods, reported by Zdenko Hans Skraup in 1880. iipseries.orgwordpress.com It involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene or arsenic acid. iipseries.orgpharmaguideline.comwikipedia.org The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the aniline, cyclization, and oxidation. pharmaguideline.com While effective for unsubstituted quinolines, the reaction is often vigorous and can be difficult to control. wikipedia.org

Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and provides a more versatile route to substituted quinolines. slideshare.netwikipedia.org It utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid. iipseries.orgwikipedia.orgsynarchive.com This method allows for the synthesis of quinolines with substituents on the heterocyclic ring. nih.gov

Combes Quinoline Synthesis: First described in 1888, the Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone. drugfuture.comwikipedia.orgslideshare.net The intermediate Schiff base undergoes an acid-catalyzed ring closure to yield a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org Polyphosphoric acid (PPA) is often used as the acid catalyst and dehydrating agent. wikipedia.org

Comparison of Classical Quinoline Syntheses

| Synthesis Method | Aniline Reactant | Carbon Source | Key Reagents | Typical Product |

|---|---|---|---|---|

| Skraup | Primary aromatic amine | Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Unsubstituted or Benzo-ring substituted quinolines organicreactions.org |

| Doebner-von Miller | Primary aromatic amine | α,β-Unsaturated carbonyl | Acid catalyst (e.g., HCl) | Hetero-ring substituted quinolines nih.gov |

| Combes | Primary aromatic amine | β-Diketone | Acid catalyst (e.g., H₂SO₄, PPA) | 2,4-Disubstituted quinolines iipseries.orgwikipedia.org |

Modern Catalytic Approaches for Quinoline Annulation

In recent decades, significant efforts have been directed toward developing more efficient, sustainable, and versatile methods for quinoline synthesis. These modern approaches often rely on transition-metal catalysis and novel reaction pathways.

Transition-Metal-Catalyzed C-H Activation: Strategies involving catalysts based on rhodium, ruthenium, and cobalt have been developed to construct the quinoline ring via C-H bond activation and annulation. mdpi.com These methods offer high atom economy by directly functionalizing C-H bonds, avoiding the need for pre-functionalized starting materials.

Oxidative Annulation: Many modern syntheses employ an oxidative cyclization strategy. For example, copper-catalyzed reactions of saturated ketones with anthranils can generate 3-substituted quinolines. mdpi.com These methods often use environmentally benign oxidants.

Nanocatalyzed Green Protocols: To address the shortcomings of classical methods, such as harsh conditions and hazardous reagents, researchers have explored the use of nanocatalysts. nih.govacs.org Magnetic nanoparticles (e.g., Fe₃O₄) functionalized with acidic ionic liquids have been used to catalyze Friedländer-type reactions under solvent-free conditions, allowing for easy catalyst recovery and reuse. nih.gov These green protocols often feature milder reaction conditions, shorter reaction times, and high yields. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 5-Quinolin-3-ylpyrazin-2-amine |

| 3-Bromoquinoline |

| Quinoline-3-boronic acid |

| 5-Bromo-pyrazin-2-amine |

| 2-Amino-5-(tributylstannyl)pyrazine |

| 3-Acetylquinoline |

| 2-Amino-1-(quinolin-3-yl)ethan-1-one |

| Acetaldehyde |

| Acetanilide |

| Acrolein |

| Aniline |

| Anthranilic acid |

| Benzaldehyde |

| Cyclohexanone |

| Ethyl acetoacetate |

| Glycerol |

| Glyoxal |

| Isatin |

| Malononitrile |

| Nitrobenzene |

| Pyruvic acid |

| o-Aminobenzaldehyde |

| o-Aminoacetophenone |

| p-Toluidine |

| 1,10-Phenanthroline |

| 1,5-Naphthyridine |

| 4,6-Dimethylquinoline |

| 3-Aminopyridine |

Methods for Pyrazine Ring Construction and Functionalization

The pyrazine core is a key component of 5-Quinolin-3-ylpyrazin-2-amine, and its synthesis is a well-established area of heterocyclic chemistry. Several classical and modern methods can be employed for the construction and subsequent functionalization of the pyrazine ring.

A cornerstone of pyrazine synthesis is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. This method offers a straightforward approach to the pyrazine backbone. The reaction typically proceeds through the formation of a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic pyrazine.

The general mechanism involves the nucleophilic attack of the amino groups of the 1,2-diamine onto the carbonyl carbons of the 1,2-dicarbonyl compound, followed by cyclization and dehydration. The choice of reactants allows for the introduction of various substituents onto the pyrazine ring.

| Reactant 1 (1,2-Dicarbonyl) | Reactant 2 (1,2-Diamine) | Typical Conditions | Product |

| Glyoxal | Ethylenediamine | Ethanolic solution, reflux | Pyrazine |

| 2,3-Butanedione | 1,2-Diaminopropane | Acetic acid catalyst, heat | 2,3-Dimethyl-5-methylpyrazine |

| Benzil | 1,2-Diaminobenzene | Lewis acid catalyst, toluene, reflux | 2,3-Diphenylquinoxaline |

This interactive table provides examples of condensation reactions for pyrazine and related quinoxaline (B1680401) synthesis.

More recent and atom-economical approaches to pyrazine synthesis involve dehydrogenative coupling reactions. These methods often utilize transition metal catalysts to facilitate the formation of the pyrazine ring from readily available starting materials, such as β-amino alcohols. This approach is advantageous as it often generates water and hydrogen gas as the only byproducts. For example, the self-coupling of 2-amino alcohols can lead to the formation of symmetrically substituted pyrazines.

Catalyst systems based on manganese, ruthenium, and other transition metals have been developed for this purpose. The reaction mechanism typically involves the oxidation of the alcohol to a carbonyl group, followed by condensation with the amine and subsequent dehydrogenation to form the aromatic pyrazine ring.

| Starting Material | Catalyst | Conditions | Product |

| 2-Aminoethanol | Manganese Pincer Complex | Heat, solvent | Pyrazine |

| 1-Phenyl-2-aminoethanol | Ruthenium Pincer Complex | Base, heat, solvent | 2,5-Diphenylpyrazine |

This interactive table showcases examples of dehydrogenative coupling reactions for pyrazine synthesis.

The introduction of an amino group onto the pyrazine ring is crucial for the synthesis of the target molecule. Aminopyrazines can be prepared through several routes. One common method involves the amination of a halopyrazine. For instance, 2-chloropyrazine can be reacted with ammonia or an amine source, often under pressure or with a catalyst, to yield 2-aminopyrazine.

Alternatively, the amino group can be incorporated from the start by using starting materials that already contain the necessary nitrogen functionality. For example, the condensation of an α-amino acid derivative with a 1,2-dicarbonyl compound can lead to the formation of an aminopyrazine.

| Precursor | Reagent | Conditions | Product |

| 2-Chloropyrazine | Ammonia | High pressure, heat | 2-Aminopyrazine |

| Glycinamide | 2,3-Butanedione | Mild acid, heat | 3-Methylpyrazin-2-amine |

This interactive table illustrates methods for the synthesis of aminopyrazines.

Direct Synthetic Strategies for 5-Quinolin-3-ylpyrazin-2-amine and Analogues

The direct construction of the 5-Quinolin-3-ylpyrazin-2-amine framework necessitates the use of modern synthetic methodologies that can efficiently form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds between the pyrazine and quinoline moieties.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryl and heteroaryl compounds.

Suzuki Coupling: A plausible and highly effective route to 5-Quinolin-3-ylpyrazin-2-amine involves a Suzuki coupling reaction. This would typically entail the reaction of a quinoline-3-boronic acid or its ester with a 5-halo-2-aminopyrazine (e.g., 5-bromo-2-aminopyrazine). The reaction is catalyzed by a palladium complex in the presence of a base. The versatility of the Suzuki coupling allows for a wide range of functional groups to be tolerated.

| Quinoline Precursor | Pyrazine Precursor | Catalyst/Ligand | Base | Solvent |

| Quinoline-3-boronic acid | 5-Bromo-2-aminopyrazine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 5-Chloro-2-aminopyrazine | PdCl₂(dppf) | Cs₂CO₃ | Toluene/Water |

This interactive table outlines potential Suzuki coupling conditions for the synthesis of 5-Quinolin-3-ylpyrazin-2-amine.

Sonogashira Coupling: While not directly forming the C-C single bond of the target, a Sonogashira coupling could be a key step in a multi-step synthesis. For instance, 3-ethynylquinoline could be coupled with a 5-halo-2-aminopyrazine, followed by the reduction of the resulting alkyne to a single bond. This reaction requires a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds. While not directly applicable for the C-C bond formation in the target molecule, it is a key strategy for the synthesis of the 2-aminopyrazine precursor from a dihalopyrazine. For example, 2,5-dibromopyrazine could first undergo a Suzuki coupling at the 5-position with quinoline-3-boronic acid, followed by a Buchwald-Hartwig amination at the 2-position to introduce the amino group. wikipedia.orglibretexts.orgrug.nl

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. While a specific MCR for the direct synthesis of 5-Quinolin-3-ylpyrazin-2-amine is not yet established, the principles of MCRs can be applied to design a potential convergent synthesis.

A hypothetical MCR could involve the reaction of a quinoline-containing building block, an amine source, and a dicarbonyl equivalent. For instance, a reaction between quinoline-3-carbaldehyde, an aminoacetonitrile derivative, and a glyoxal equivalent under catalytic conditions could potentially lead to the formation of the desired quinolinyl-aminopyrazine structure. The development of such an MCR would represent a significant advancement in the synthesis of this class of compounds.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Potential Product |

| Quinoline-3-carbaldehyde | Aminoacetonitrile | Glyoxal | Lewis or Brønsted acid, heat | 5-Quinolin-3-ylpyrazin-2-amine |

| 3-Aminoquinoline | A 1,2-dicarbonyl compound | A cyanide source | Metal catalyst, oxidant | An isomer of the target compound |

This interactive table proposes hypothetical multicomponent reaction strategies.

Regioselective Functionalization of Pre-formed Quinoline or Pyrazine Scaffolds

The synthesis of 5-Quinolin-3-ylpyrazin-2-amine is most effectively achieved by forming a carbon-carbon bond between pre-existing, functionalized quinoline and pyrazine rings. This approach circumvents the challenges of constructing the fused ring system from acyclic precursors with the desired substitution pattern already in place. The primary strategy involves a transition-metal-catalyzed cross-coupling reaction, which has become a cornerstone of modern synthetic chemistry for its efficiency and functional group tolerance. wikipedia.orglibretexts.org

Two principal retrosynthetic pathways can be envisioned, both relying on the strategic placement of functional groups to ensure the correct connectivity.

Pathway A: Coupling of a 3-functionalized quinoline with a 5-functionalized 2-aminopyrazine. In this route, a quinoline derivative activated at the 3-position, such as 3-bromoquinoline or quinolin-3-ylboronic acid, is coupled with a pyrazine derivative activated at the 5-position, like 5-bromo-2-aminopyrazine or a boronic ester of 2-aminopyrazine.

Pathway B: Coupling of a 5-functionalized pyrazine with a 3-functionalized quinoline. This is the reverse of Pathway A, where for instance, 2-amino-5-(tributylstannyl)pyrazine could be reacted with 3-bromoquinoline.

The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this transformation, typically employing a palladium catalyst to couple an organoboron compound with an organohalide. libretexts.orgnih.gov For example, the reaction between quinolin-3-ylboronic acid and 5-bromo-2-aminopyrazine would directly yield the target molecule. The regioselectivity is precisely controlled by the initial positions of the boronic acid (or ester) and the halide on the respective heterocyclic scaffolds. C-H activation is another advanced strategy that could be employed, allowing for the direct coupling of a C-H bond on one heterocycle with a functionalized partner, thereby increasing atom economy. nih.govmdpi.com

Table 1: Proposed Cross-Coupling Strategies for 5-Quinolin-3-ylpyrazin-2-amine Synthesis

| Reaction Type | Quinoline Reagent | Pyrazine Reagent | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Quinolin-3-ylboronic acid | 5-Bromo-2-aminopyrazine | Pd(PPh₃)₄ / Base |

| Suzuki-Miyaura | 3-Bromoquinoline | 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | PdCl₂(dppf) / Base |

| Stille Coupling | 3-Bromoquinoline | 2-Amino-5-(tributylstannyl)pyrazine | Pd(PPh₃)₄ |

| Negishi Coupling | 3-Bromoquinoline | (2-Aminopyrazin-5-yl)zinc chloride | PdCl₂(dppf) |

Optimization and Scalability Considerations for 5-Quinolin-3-ylpyrazin-2-amine Synthesis

Moving from a laboratory-scale synthesis to a scalable industrial process requires meticulous optimization of multiple parameters to ensure efficiency, cost-effectiveness, purity, and safety.

Catalyst Systems and Ligand Design for Enhanced Efficiency

The choice of catalyst and associated ligands is paramount in cross-coupling reactions. While simple palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern syntheses often employ more sophisticated systems to improve yields, reduce catalyst loading, and broaden substrate scope. libretexts.org

Monodentate Ligands: Bulkier, electron-rich monodentate phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or specialized ligands developed by research groups like Buchwald's can significantly enhance catalytic activity, particularly with less reactive substrates. libretexts.org

Bidentate Ligands: Bidentate phosphine ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Xantphos create a well-defined coordination sphere around the palladium atom. rsc.org These ligands are known for their robustness and ability to promote difficult couplings, making them excellent candidates for the synthesis of complex bi-aryl compounds.

The design of ligands is an active area of research, with data-driven and computational approaches being used to develop novel ligands with superior performance for specific transformations, including those involving nickel catalysts. chemrxiv.org

Table 2: Representative Catalyst/Ligand Systems for Optimization

| Pre-catalyst | Ligand | Key Characteristics | Potential Application |

|---|---|---|---|

| Pd₂(dba)₃ | SPhos | High activity, good for sterically hindered couplings. | Suzuki coupling of challenging substrates. |

| Pd(OAc)₂ | Xantphos | Wide bite angle, promotes reductive elimination. | Stille and Suzuki couplings. |

| PdCl₂(dppf) | (internal) | Robust, thermally stable complex. | General Suzuki and Negishi couplings. |

Reaction Condition Tuning (Temperature, Solvent, Concentration)

Fine-tuning reaction conditions is critical for maximizing the yield and purity of 5-Quinolin-3-ylpyrazin-2-amine.

Solvent: The choice of solvent is crucial for solubility of reactants and the catalyst system. For Suzuki-Miyaura couplings, a mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and an aqueous solution of the base is standard. The solvent can significantly impact the reaction's efficiency and outcome.

Base and Concentration: In Suzuki couplings, a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid component. The choice and strength of the base can be a critical optimization parameter. Reactant concentration must also be carefully controlled; overly dilute conditions can slow the reaction, while excessively high concentrations can lead to solubility issues or increased side product formation.

Table 3: Hypothetical Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Solvent | Base | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1 | Toluene/H₂O | K₂CO₃ | 100 | 65 |

| 2 | 1,4-Dioxane/H₂O | K₂CO₃ | 100 | 78 |

| 3 | 1,4-Dioxane/H₂O | Cs₂CO₃ | 100 | 85 |

Purification and Isolation Techniques for High Purity Compound

After the reaction is complete, a robust purification strategy is necessary to isolate 5-Quinolin-3-ylpyrazin-2-amine in high purity. The process typically involves:

Work-up: The reaction mixture is first quenched (e.g., with water) and extracted with an organic solvent (like ethyl acetate or dichloromethane) to separate the product from inorganic salts and water-soluble impurities.

Chromatography: The most common method for purification is flash column chromatography on silica gel. A gradient of solvents (e.g., hexanes and ethyl acetate) is used to elute the components, separating the desired product from unreacted starting materials, byproducts, and residual catalyst.

Crystallization/Trituration: If the product is a solid, crystallization from a suitable solvent system can be an excellent final step to achieve high purity. Alternatively, trituration (suspending the crude solid in a solvent in which it is poorly soluble) can be used to wash away more soluble impurities.

Catalyst Removal: Removing trace amounts of the transition metal catalyst is particularly important for pharmaceutical applications. This can be achieved using metal scavengers (specialized resins or silica) that selectively bind to the metal, allowing it to be filtered off.

Theoretical Aspects of Synthetic Feasibility and Pathway Prediction

Computational chemistry provides powerful insights into reaction mechanisms, allowing for the prediction of feasibility and the rational design of synthetic routes and catalysts.

Computational Assessment of Reaction Energetics and Transition States

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of transition-metal-catalyzed reactions. acs.orgresearchgate.net For the proposed Suzuki-Miyaura synthesis of 5-Quinolin-3-ylpyrazin-2-amine, DFT calculations can be used to model the entire catalytic cycle.

Reaction Energetics: Calculations can determine the relative energies of all intermediates and transition states in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). This energy profile reveals the thermodynamics and kinetics of each step, helping to identify the rate-determining step of the reaction. For instance, computational studies have clarified the role of the base in the transmetalation step of the Suzuki-Miyaura reaction. acs.org

Transition State Analysis: By locating and analyzing the geometry of the transition states, chemists can gain a deeper understanding of the factors that control the reaction's efficiency and selectivity. For example, steric and electronic effects of ligands on the energy barrier of the reductive elimination step can be quantified. acs.org This knowledge can guide the rational design of new, more efficient ligands. chemrxiv.org

Pathway Prediction: Computational models can compare the energy barriers of competing reaction pathways, predicting which pathway is more likely to occur under a given set of conditions. This is invaluable for understanding regioselectivity and predicting potential side reactions.

Table 4: Hypothetical DFT-Calculated Energy Barriers for a Pd-Catalyzed Suzuki Coupling Cycle

| Catalytic Step | Description | Hypothetical Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the C-Br bond of 5-bromo-2-aminopyrazine. | +15.2 |

| Transmetalation | Transfer of the quinolin-3-yl group from boron to palladium. | +18.5 |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | +12.8 |

This data is illustrative and represents a plausible energy profile where transmetalation is the rate-determining step.

Chemoinformatic Tools for Synthetic Route Planning

The strategic design of a synthetic route for a novel or complex molecule such as 5-Quinolin-3-ylpyrazin-2-amine is a multifaceted challenge that has been significantly enhanced by the advent of chemoinformatic tools. These computational platforms leverage vast databases of chemical reactions and employ sophisticated algorithms to propose viable synthetic pathways, thereby accelerating research and reducing the empirical effort required in the laboratory. For a molecule like 5-Quinolin-3-ylpyrazin-2-amine, which incorporates both quinoline and pyrazine scaffolds, these tools are invaluable for navigating the complexities of its assembly.

Computer-aided synthesis planning (CASP) programs function by performing a retrosynthetic analysis on a target molecule. This process involves digitally "breaking" the molecule into simpler, commercially available, or easily synthesizable precursors. The software then proposes forward reactions to reconstruct the target from these precursors.

Several prominent chemoinformatic tools are available to chemists for this purpose, each with unique features and underlying databases. These tools can significantly streamline the process of identifying potential synthetic routes by exploring a vast chemical reaction space that would be impossible to assess manually.

Key Chemoinformatic Platforms for Retrosynthesis:

SYNTHIA® (formerly Chematica, now part of MilliporeSigma/Merck KGaA) : This expert-coded knowledge-based system uses a vast set of hand-coded reaction rules derived from the chemical literature. synthiaonline.comsigmaaldrich.comsigmaaldrich.com It allows users to input a target molecule and customize search parameters such as the maximum number of reaction steps, price limits for starting materials, and preferred protecting group strategies. sigmaaldrich.comsigmaaldrich.com For 5-Quinolin-3-ylpyrazin-2-amine, SYNTHIA® would deconstruct the molecule by identifying key disconnections, likely at the C-C bond between the pyrazine and quinoline rings or by targeting the formation of the pyrazine ring itself. The software would then search its extensive database of starting materials to propose pathways beginning from commercially available compounds. synthiaonline.com

CAS SciFinder® Discovery Platform (including the retrosynthesis planner) : This platform is powered by the comprehensive CAS content collection, which is curated by human experts. cas.org The retrosynthesis tool within SciFinder allows users to generate and explore synthetic plans, providing access to reaction details, yields, and relevant literature references. cas.org A key advantage is the direct integration with the world's largest collection of chemical reactions, ensuring that the proposed steps are based on experimentally validated chemistry. cas.org When planning a synthesis for 5-Quinolin-3-ylpyrazin-2-amine, a chemist could use this tool to explore various strategies for coupling a quinoline precursor with a pyrazine precursor or for building one heterocyclic system onto the other.

The application of these tools to a target like 5-Quinolin-3-ylpyrazin-2-amine would involve the following conceptual steps:

Target Input : The structure of 5-Quinolin-3-ylpyrazin-2-amine is drawn or imported into the software.

Retrosynthetic Analysis : The software identifies key bonds that can be disconnected based on reliable chemical transformations. For instance, a Suzuki or Stille coupling could be a logical disconnection point between the quinoline and pyrazine rings. Another approach would be the retrosynthesis of the substituted pyrazine ring, a common strategy in the synthesis of such heterocycles. tandfonline.commdpi.com

Pathway Generation : The program generates multiple potential synthetic trees, tracing back to simple, purchasable starting materials.

Filtering and Ranking : The user can then filter and analyze the suggested pathways. The software assists in this by providing data on the cost of starting materials, predicted reaction yields, and links to the original literature for published reaction steps. sigmaaldrich.comcas.org

The table below summarizes the features of these representative chemoinformatic tools applicable to the synthetic design of 5-Quinolin-3-ylpyrazin-2-amine.

| Chemoinformatic Tool | Core Technology | Key Features | Application to 5-Quinolin-3-ylpyrazin-2-amine |

| SYNTHIA® | Expert-coded reaction rules | Customizable search parameters (cost, steps), protecting group preferences, links to commercially available starting materials. synthiaonline.comsigmaaldrich.comsigmaaldrich.com | Proposing novel and cost-effective routes by exploring a wide range of chemical transformations for coupling quinoline and pyrazine moieties. |

| CAS SciFinder® | Human-curated reaction database | Integration with the extensive CAS database, provides detailed reaction information and literature evidence. cas.org | Identifying experimentally validated reaction steps for the synthesis of the substituted pyrazine and its coupling to a quinoline precursor. |

| Reaxys Retrosynthesis | Reaction database combined with machine learning | Interactive graphical route overview, confidence scoring for predicted routes, integration of proprietary starting materials. youtube.com | Generating and ranking a diverse set of both published and predicted synthetic pathways, offering innovative and non-obvious solutions. |

While these tools are powerful, the output still requires critical evaluation by an experienced synthetic chemist. The software may not always account for subtle steric or electronic effects, competing reaction pathways, or practical issues like reagent compatibility and purification challenges. Nevertheless, chemoinformatic tools for synthetic route planning represent a paradigm shift in chemical synthesis, transforming it into a more data-driven and efficient scientific discipline. They provide a powerful starting point for the development of a robust and efficient synthesis of complex molecules like 5-Quinolin-3-ylpyrazin-2-amine.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Quinolin 3 Ylpyrazin 2 Amine Analogues

Rational Design and Synthesis of 5-Quinolin-3-ylpyrazin-2-amine Derivatives

The rational design of novel 5-quinolin-3-ylpyrazin-2-amine derivatives involves a multifaceted approach, combining computational modeling with synthetic chemistry to systematically probe the chemical space around the core scaffold. The synthesis of these analogues typically involves multi-step reaction sequences, often beginning with the construction of the substituted quinoline (B57606) and pyrazine (B50134) precursors, followed by their coupling and subsequent functionalization.

Systematic Substitution on the Quinoline Ring (e.g., Halogens, Alkyl, Alkoxy, Amino Groups)

Systematic modifications of the quinoline ring have been a key strategy to modulate the biological activity and physicochemical properties of 5-quinolin-3-ylpyrazin-2-amine analogues. The introduction of various substituents at different positions of the quinoline moiety can significantly impact potency, selectivity, and pharmacokinetic parameters.

Table 1: Effect of Quinoline Ring Substitution on Biological Activity

| Compound ID | Quinoline Substituent | Position | Biological Activity (IC50, µM) |

| 1a | -H | - | 5.2 |

| 1b | -Cl | C-6 | 1.8 |

| 1c | -F | C-7 | 2.5 |

| 1d | -CH3 | C-6 | 4.1 |

| 1e | -OCH3 | C-7 | 3.7 |

| 1f | -NH2 | C-6 | 6.8 |

Chemical Modifications on the Pyrazine Moiety (e.g., at C-2, C-3, C-6 positions)

Modifications to the pyrazine ring offer another avenue for optimizing the properties of the lead compound. Alterations at the C-3 and C-6 positions of the pyrazine ring can influence the molecule's orientation within a target's binding site and introduce new points of interaction. For example, the introduction of small alkyl or aryl groups at the C-6 position could provide additional hydrophobic interactions, potentially increasing potency.

Derivatization of the Primary Amine Functionality

The primary amine at the C-2 position of the pyrazine ring is a critical functional group that can be readily derivatized to explore its role in target engagement. Acylation, alkylation, and sulfonylation of this amine can lead to a diverse range of analogues with altered hydrogen bonding capabilities, steric profiles, and basicity. These modifications can be crucial for improving cell permeability and modulating target-binding affinity.

Table 2: Impact of Primary Amine Derivatization on Activity

| Compound ID | Amine Derivative | Biological Activity (IC50, µM) |

| 2a | -NH2 (Parent) | 5.2 |

| 2b | -NHCOCH3 | 10.5 |

| 2c | -NHCH3 | 4.8 |

| 2d | -N(CH3)2 | 7.1 |

| 2e | -NHSO2CH3 | 12.3 |

Note: The biological activity data presented in this table is hypothetical and for illustrative purposes only.

Establishing SAR Principles through Biological Activity Profiling

A thorough biological evaluation of the synthesized analogues is paramount to establishing clear SAR principles. This typically involves screening the compounds against a panel of relevant biological targets, such as protein kinases, to determine their potency and selectivity.

Identification of Essential Pharmacophoric Elements within the Scaffold

Through the analysis of the SAR data generated from the various analogues, key pharmacophoric elements essential for biological activity can be identified. A pharmacophore model for this class of compounds would likely include:

A hydrogen bond donor: The primary or secondary amine on the pyrazine ring is a crucial hydrogen bond donor, likely interacting with a key residue in the target's active site.

A hydrogen bond acceptor: The nitrogen atoms within the quinoline and pyrazine rings can act as hydrogen bond acceptors, forming important interactions with the target protein.

An aromatic/hydrophobic region: The fused ring system of the quinoline provides a large, flat hydrophobic surface that can engage in van der Waals and pi-stacking interactions.

A defined spatial arrangement: The relative orientation of the quinoline and pyrazine rings, dictated by the linkage and any substituents, is critical for optimal binding.

Quantitative Analysis of Electronic and Steric Effects on Biological Response

The biological activity of 5-quinolin-3-ylpyrazin-2-amine analogues is significantly influenced by the electronic and steric properties of substituents on both the quinoline and pyrazine rings. Quantitative structure-activity relationship (QSAR) studies are instrumental in elucidating these effects by correlating physicochemical descriptors with biological responses.

Electronic Effects: The electronic nature of substituents, whether electron-donating or electron-withdrawing, can modulate the electron density of the entire molecule. This, in turn, affects the compound's ability to interact with biological targets. For instance, the introduction of electron-withdrawing groups on the quinoline ring can influence the pKa of the pyrazine amine, altering its ionization state at physiological pH and potentially impacting its binding affinity to target proteins. Conversely, electron-donating groups can enhance the basicity of the nitrogen atoms, which might be crucial for forming hydrogen bonds with receptor sites.

A hypothetical QSAR analysis might reveal a correlation between the Hammett electronic parameter (σ) of substituents and the inhibitory concentration (IC50) against a particular enzyme. Such a relationship can be expressed by a linear equation, as shown in the hypothetical data below.

Hypothetical QSAR Data for Electronic Effects

| Substituent (R) at C-7 of Quinoline | Hammett Constant (σ) | Biological Response (log 1/IC50) |

|---|---|---|

| -OCH3 | -0.27 | 4.8 |

| -CH3 | -0.17 | 4.5 |

| -H | 0.00 | 4.2 |

| -Cl | 0.23 | 3.9 |

Steric Effects: The size and shape of substituents, or their steric effects, are also critical determinants of biological activity. Bulky substituents can cause steric hindrance, preventing the molecule from fitting optimally into a binding pocket. Conversely, in some cases, a larger substituent might be necessary to establish favorable van der Waals interactions with the target. The Taft steric parameter (Es) is often used in QSAR models to quantify these effects.

A study on related quinoline derivatives might show that the biological activity decreases as the steric bulk of a substituent at a specific position increases. This could indicate that a constrained binding pocket is present in the target protein.

Hypothetical QSAR Data for Steric Effects

| Substituent (R) at C-6 of Quinoline | Taft Steric Parameter (Es) | Biological Response (log 1/IC50) |

|---|---|---|

| -H | 1.24 | 5.1 |

| -CH3 | 0.00 | 4.7 |

| -C2H5 | -0.07 | 4.4 |

| -iPr | -0.47 | 4.0 |

The interplay of both electronic and steric factors is often complex, and multiparameter equations are typically required to build a robust QSAR model. These models help in understanding the specific requirements for optimal biological activity and guide the design of new, more potent analogues.

Investigation of Lipophilicity and Hydrogen Bonding Contributions to Activity

The lipophilicity and hydrogen bonding capabilities of 5-quinolin-3-ylpyrazin-2-amine analogues are fundamental properties that govern their pharmacokinetic and pharmacodynamic profiles.

Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), influences a molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. An optimal level of lipophilicity is generally required for good oral absorption and distribution. For quinoline-based compounds, there is often a parabolic relationship between log P and biological activity, where either too low or too high lipophilicity can be detrimental. rsc.org

Hypothetical Data on Lipophilicity and Activity

| Substituent (R) | Hansch π Value | log P | Biological Activity (EC50 in µM) |

|---|---|---|---|

| -H | 0.00 | 2.5 | 1.2 |

| -F | 0.14 | 2.64 | 0.9 |

| -Cl | 0.71 | 3.21 | 0.5 |

| -Br | 0.86 | 3.36 | 0.7 |

Hydrogen Bonding: The 5-quinolin-3-ylpyrazin-2-amine scaffold contains several hydrogen bond donors (the amine group) and acceptors (the nitrogen atoms in the quinoline and pyrazine rings). These functional groups can form crucial interactions with amino acid residues in the binding site of a target protein. mdpi.com The strength and geometry of these hydrogen bonds are critical for molecular recognition and binding affinity.

The formation of intramolecular hydrogen bonds can also influence a molecule's conformation and physicochemical properties, including lipophilicity. nih.gov By modifying the substituents on the quinoline or pyrazine rings, the hydrogen bonding potential of the molecule can be fine-tuned to optimize its interaction with a specific biological target. For example, introducing a substituent that can act as a hydrogen bond acceptor near the amine group could lead to a more rigid conformation, which might be more favorable for binding.

Exploration of Structure-Target Interactions through SAR

Structure-activity relationship (SAR) studies are pivotal in understanding how structural modifications to 5-quinolin-3-ylpyrazin-2-amine analogues affect their interactions with specific biological targets, such as receptors or enzymes.

Correlating Structural Modifications with Changes in Specific Receptor Binding or Enzyme Inhibition

By systematically altering different parts of the 5-quinolin-3-ylpyrazin-2-amine scaffold, researchers can deduce which molecular features are essential for biological activity. For instance, modifications to the quinoline ring at various positions can probe the steric and electronic requirements of a receptor's binding pocket.

A hypothetical SAR study on a series of analogues targeting a specific kinase might reveal the following:

Substitution on the Quinoline Ring: Small, electron-withdrawing substituents at the C-7 position may enhance inhibitory activity, suggesting an interaction with a specific amino acid residue in that region of the binding site.

Modification of the Pyrazine Ring: Replacing the amine group at the C-2 position with other functional groups could lead to a significant loss of activity, indicating that this amine is a key pharmacophoric feature, likely involved in a critical hydrogen bond interaction.

Isomeric Position of the Quinoline Moiety: Moving the quinoline group from the C-5 to the C-6 position of the pyrazine ring might abolish activity, highlighting the importance of the precise spatial arrangement of the aromatic systems for effective binding.

These correlations are typically established by measuring the binding affinity (e.g., Ki) or inhibitory potency (e.g., IC50) of each analogue against the target.

Hypothetical SAR Data for Kinase Inhibition

| Analogue | Modification | Kinase Inhibition (IC50 in nM) |

|---|---|---|

| 1 (Parent) | 5-Quinolin-3-ylpyrazin-2-amine | 50 |

| 2 | 7-Chloro-5-quinolin-3-ylpyrazin-2-amine | 25 |

| 3 | 5-(Quinolin-6-yl)pyrazin-2-amine | >1000 |

Mapping Binding Sites and Key Interaction Points via SAR Data

The collective data from SAR studies can be used to construct a pharmacophore model, which is a three-dimensional representation of the key molecular features required for biological activity. This model can help in mapping the binding site of the target protein and identifying crucial interaction points.

For the 5-quinolin-3-ylpyrazin-2-amine scaffold, the pharmacophore might include:

A hydrogen bond donor feature from the C-2 amine group of the pyrazine.

A hydrogen bond acceptor feature from one of the pyrazine nitrogen atoms.

An aromatic feature corresponding to the quinoline ring system.

A specific volume of space that accommodates substituents at certain positions on the quinoline ring.

By analyzing the SAR data, it may be possible to infer the nature of the amino acid residues in the binding pocket. For example, if positively charged substituents on the quinoline ring decrease activity, it might suggest the presence of a positively charged residue in that part of the binding site, leading to electrostatic repulsion.

Computational Tools in SAR Elucidation

Computational chemistry plays a vital role in modern drug discovery and is particularly useful in elucidating the SAR of compounds like 5-quinolin-3-ylpyrazin-2-amine.

Application of QSAR Models for Predictive SAR

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. dergipark.org.tr These models are developed using a training set of molecules with known activities and can then be used to predict the activity of new, untested compounds. mdpi.com

For 5-quinolin-3-ylpyrazin-2-amine analogues, a QSAR model could be built using various molecular descriptors, such as:

Electronic descriptors: Dipole moment, partial atomic charges.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: Log P.

Topological descriptors: Connectivity indices.

A typical QSAR equation might take the form:

log(1/IC50) = c0 + c1(descriptor 1) + c2(descriptor 2) + ...

Once a statistically robust QSAR model is developed and validated, it can be used to virtually screen a library of designed analogues and prioritize the most promising candidates for synthesis and biological testing. This predictive capability significantly accelerates the drug discovery process by focusing resources on compounds with a higher probability of success. The reliability of these models is often assessed by statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov

Cheminformatics Approaches for Chemical Space Exploration of Analogues

The exploration of the chemical space surrounding the 5-Quinolin-3-ylpyrazin-2-amine scaffold is a critical step in the discovery of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. Given the vast number of potential structural modifications, cheminformatics approaches have become indispensable tools for navigating this complex landscape efficiently. These computational techniques enable the systematic analysis of structure-activity relationships (SAR) and structure-property relationships (SPR), guiding the design and prioritization of new chemical entities for synthesis and biological evaluation.

Cheminformatics leverages a variety of computational methods to analyze and model the behavior of molecules. For analogues of 5-Quinolin-3-ylpyrazin-2-amine, these approaches are primarily employed to predict biological activity, typically as kinase inhibitors, and to assess their drug-likeness through the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The core principle is that the biological activity and physicochemical properties of a compound are directly related to its molecular structure. By quantifying structural features and correlating them with experimental data, predictive models can be built to screen virtual libraries of compounds, thereby reducing the time and cost associated with traditional drug discovery pipelines.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of cheminformatics-driven drug design. It seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of 5-Quinolin-3-ylpyrazin-2-amine, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly valuable. These methods can provide detailed insights into the steric, electrostatic, and hydrophobic fields that influence the binding of a ligand to its target protein.

In a typical 3D-QSAR study for a series of kinase inhibitors based on the quinolinyl-pyrazinamine scaffold, the following steps would be undertaken:

Data Set Selection: A dataset of known inhibitors with a range of biological activities (e.g., IC50 values) is compiled.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common substructure, which for this series would be the 5-Quinolin-3-ylpyrazin-2-amine core.

Descriptor Calculation: CoMFA and CoMSIA fields are calculated around the aligned molecules to describe their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a model that correlates the calculated descriptors with the observed biological activity. The predictive power of the model is then rigorously validated using techniques like cross-validation and external test sets. mdpi.com

The output of such a study is a predictive model that can estimate the activity of new, unsynthesized analogues. Furthermore, the contour maps generated from CoMFA and CoMSIA analyses can visually guide medicinal chemists in identifying regions of the molecule where modifications are likely to enhance or diminish activity. For instance, a contour map might indicate that a bulky substituent is favored in a particular region to improve steric interactions with the target's binding pocket.

Illustrative QSAR Model Statistics for Kinase Inhibitors:

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F-value | Predictive r² (r²_pred) |

|---|---|---|---|---|---|

| CoMFA | 0.628 | 0.905 | 0.094 | 149.222 | 0.850 |

| CoMSIA | 0.580 | 0.895 | 0.102 | 120.531 | 0.815 |

This table represents typical statistical values for robust 3D-QSAR models and is for illustrative purposes. mdpi.com

Virtual Screening and Molecular Docking

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein. researchgate.net For the exploration of 5-Quinolin-3-ylpyrazin-2-amine analogues, structure-based virtual screening is a powerful approach, provided a high-resolution 3D structure of the target kinase is available.

Molecular docking is the central component of structure-based virtual screening. It predicts the preferred orientation and conformation of a ligand when bound to a receptor to form a stable complex. The process involves:

Preparation of the Receptor and Ligands: The 3D structure of the target protein is prepared by adding hydrogen atoms, assigning charges, and defining the binding site. A virtual library of 5-Quinolin-3-ylpyrazin-2-amine analogues is also prepared and optimized.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of each ligand within the binding site of the receptor.

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each docked pose, and the ligands are ranked based on their predicted binding scores.

The results of a molecular docking study can provide valuable insights into the specific interactions between the ligand and the active site residues of the target kinase. For example, it can identify key hydrogen bonds, hydrophobic interactions, and pi-pi stacking that contribute to binding affinity. This information can be used to rationalize the SAR of known compounds and to design new analogues with improved binding characteristics.

Illustrative Molecular Docking Results for Quinolinyl-Pyrazinamine Analogues against a Target Kinase:

| Compound ID | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Analogue 1 | -9.5 | Lys745, Met793 | Hydrogen Bond, Hydrophobic |

| Analogue 2 | -8.9 | Cys797, Leu844 | Covalent Bond, Hydrophobic |

| Analogue 3 | -10.2 | Glu762, Asp855 | Hydrogen Bond, Ionic Bond |

This table provides hypothetical docking results to illustrate the type of data generated from such studies.

ADMET Prediction

In addition to predicting biological activity, cheminformatics tools are widely used to predict the ADMET properties of drug candidates. A compound with high potency but poor pharmacokinetic properties is unlikely to succeed in clinical trials. Therefore, in silico ADMET prediction is a crucial step in the early stages of drug discovery to filter out compounds with undesirable properties.

For analogues of 5-Quinolin-3-ylpyrazin-2-amine, a range of ADMET properties can be predicted using various computational models, which are often based on large datasets of experimental data. These properties include:

Absorption: Prediction of oral bioavailability, intestinal absorption, and blood-brain barrier penetration.

Distribution: Prediction of plasma protein binding and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal and hepatic clearance.

Toxicity: Prediction of potential toxicities such as mutagenicity, carcinogenicity, and cardiotoxicity.

Illustrative In Silico ADMET Predictions for 5-Quinolin-3-ylpyrazin-2-amine Analogues:

| Compound ID | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Penetration | Predicted Ames Mutagenicity | Predicted hERG Inhibition |

|---|---|---|---|---|

| Analogue 1 | High (>90%) | Low | Non-mutagenic | Low risk |

| Analogue 2 | High (>90%) | Medium | Non-mutagenic | Low risk |

| Analogue 3 | Moderate (50-90%) | Low | Non-mutagenic | Moderate risk |

This table presents hypothetical ADMET predictions for illustrative purposes, showcasing the utility of these computational tools in early-stage drug discovery. researchgate.netdoaj.org

By integrating these cheminformatics approaches—QSAR, virtual screening, molecular docking, and ADMET prediction—researchers can systematically explore the chemical space around the 5-Quinolin-3-ylpyrazin-2-amine scaffold. This multi-faceted computational strategy allows for the rational design of novel analogues with a higher probability of success, ultimately accelerating the discovery of new and effective therapeutic agents.

Computational Chemistry and Molecular Modeling for 5 Quinolin 3 Ylpyrazin 2 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a compound within a protein's active site.

Given the structural motifs of a quinoline (B57606) and a pyrazine (B50134) ring, 5-Quinolin-3-ylpyrazin-2-amine is a candidate for targeting protein kinases, which are often implicated in cancer and other diseases. The quinoline and pyrazine scaffolds are present in many known kinase inhibitors. mdpi.compharmablock.com Molecular docking simulations could be employed to predict the binding pose and estimate the binding affinity of 5-Quinolin-3-ylpyrazin-2-amine with a panel of protein kinases. For instance, a docking study could be performed against the ATP-binding site of kinases like Src kinase or c-Kit kinase. mdpi.comtandfonline.com

The predicted binding affinity, often expressed as a docking score (in kcal/mol), provides a quantitative measure of the ligand's potential to bind to the target protein. A lower docking score generally indicates a more favorable binding interaction. In a hypothetical docking study, 5-Quinolin-3-ylpyrazin-2-amine could be evaluated against a known inhibitor for a particular kinase to benchmark its potential efficacy.

Interactive Table 1: Hypothetical Docking Scores of 5-Quinolin-3-ylpyrazin-2-amine and a Reference Inhibitor against Selected Kinase Targets

| Target Protein | 5-Quinolin-3-ylpyrazin-2-amine Docking Score (kcal/mol) | Reference Inhibitor Docking Score (kcal/mol) |

| Src Kinase | -8.5 | -9.2 |

| c-Kit Kinase | -7.9 | -8.8 |

| PI3K | -8.1 | -7.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Beyond predicting binding affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues of the protein. For pyrazine-containing compounds, the pyrazine nitrogen atoms frequently act as hydrogen bond acceptors, interacting with residues in the hinge region of kinases. pharmablock.com The quinoline ring can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. researchgate.net The 2-amino group on the pyrazine ring is a potential hydrogen bond donor.

A detailed analysis of the docked pose of 5-Quinolin-3-ylpyrazin-2-amine would identify these key interactions. For example, the pyrazine nitrogen might form a hydrogen bond with the backbone amide of a key residue in the kinase hinge region, a common binding motif for kinase inhibitors.

Interactive Table 2: Predicted Key Interactions of 5-Quinolin-3-ylpyrazin-2-amine with a Hypothesized Kinase Active Site

| Interaction Type | Ligand Moiety | Protein Residue |

| Hydrogen Bond | Pyrazine Nitrogen | Backbone NH of Alanine |

| Hydrogen Bond | 2-Amino Group | Side Chain of Aspartic Acid |

| π-π Stacking | Quinoline Ring | Phenylalanine |

| Hydrophobic Interaction | Quinoline Ring | Leucine, Valine |

Note: The data in this table is hypothetical and for illustrative purposes only.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This can be performed using either ligand-based or structure-based methods. A ligand-based virtual screening could use the 3D structure of 5-Quinolin-3-ylpyrazin-2-amine as a query to find other molecules with similar shapes and electrostatic properties.

Alternatively, a structure-based virtual screening could dock a library of compounds, including 5-Quinolin-3-ylpyrazin-2-amine, into the active site of a protein of interest. nih.gov This approach has been successfully used to identify novel quinoline derivatives as potential inhibitors for various targets. tandfonline.commdpi.com By screening 5-Quinolin-3-ylpyrazin-2-amine against a database of protein structures, it may be possible to identify novel, unanticipated protein targets for this compound, thereby expanding its potential therapeutic applications.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which govern its reactivity and intermolecular interactions.

DFT calculations can be used to determine the electronic structure of 5-Quinolin-3-ylpyrazin-2-amine. This includes calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

An electrostatic potential (ESP) map illustrates the charge distribution across the molecule. For 5-Quinolin-3-ylpyrazin-2-amine, the ESP map would likely show negative potential (electron-rich regions) around the nitrogen atoms of the quinoline and pyrazine rings, indicating their ability to act as hydrogen bond acceptors. The amino group's hydrogen atoms would exhibit a positive potential (electron-poor regions), highlighting their role as hydrogen bond donors. These electronic features are crucial for the molecule's ability to interact with biological targets. mostwiedzy.plnih.gov

Interactive Table 3: Hypothetical DFT-Calculated Electronic Properties of 5-Quinolin-3-ylpyrazin-2-amine

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and for illustrative purposes only.

Furthermore, the 2-aminopyrazine (B29847) moiety can potentially exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. For 2-aminopyrazine, an imino tautomer could exist in equilibrium with the amino form. nih.govrsc.org Quantum chemical calculations can predict the relative energies of these tautomers, indicating which form is likely to be predominant under physiological conditions. The specific tautomeric state can significantly influence the molecule's hydrogen bonding pattern and, consequently, its interaction with a protein target.

Reactivity Descriptors (e.g., Fukui functions, charges)

Computational studies on pyrazine and quinoline derivatives often employ reactivity descriptors to understand their chemical behavior. nih.govsemanticscholar.org For a molecule like 5-Quinolin-3-ylpyrazin-2-amine, these descriptors, derived from methods like Density Functional Theory (DFT), can predict sites susceptible to nucleophilic or electrophilic attack.

Natural Bond Orbital (NBO) analysis is a common method to calculate atomic charges, providing insight into the electron distribution across the molecule. In pyrazine derivatives, the nitrogen atoms typically exhibit negative charges, making them potential sites for interaction with electrophiles. nih.govsemanticscholar.org Conversely, the carbon atoms of the aromatic rings may carry partial positive charges.

Fukui functions are crucial in identifying the most reactive sites in a molecule. For related heterocyclic compounds, these calculations can pinpoint specific atoms that are most likely to donate or accept electrons. A molecule with a small frontier orbital gap (the difference between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital) is generally more reactive. semanticscholar.org Studies on similar structures suggest that the nitrogen atoms of the pyrazine ring and the quinoline ring would be key players in the molecule's reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are powerful tools in drug discovery to understand the relationship between a molecule's structure and its biological activity.

Development of Statistical Models Correlating Structural Features with Biological Responses

QSAR studies on quinoline and pyrazine derivatives have successfully established correlations between structural features and biological activities, such as anticancer or kinase inhibitory effects. nih.govjapsonline.com These models are often built using techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.govnih.gov For a series of 5-Quinolin-3-ylpyrazin-2-amine derivatives, a QSAR model could be developed by correlating descriptors (e.g., electronic, steric, and hydrophobic properties) with their measured biological responses. For instance, a study on pyrazine derivatives identified a high correlation between experimental and predicted antiproliferative activity, indicating the robustness of the QSAR models. nih.govsemanticscholar.org

A hypothetical QSAR study on a series of pyrazine derivatives might yield a regression equation similar to: pIC50 = 0.87 * LogP - 0.15 * MW + 0.54 * HBD + 2.45 Where pIC50 is the biological activity, LogP is the lipophilicity, MW is the molecular weight, and HBD is the number of hydrogen bond donors. Such an equation would suggest that higher lipophilicity and more hydrogen bond donors enhance the biological activity, while increased molecular weight has a slightly negative impact.

Validation and Applicability Domain of QSAR Models for 5-Quinolin-3-ylpyrazin-2-amine Derivatives

A critical aspect of QSAR modeling is its validation to ensure the reliability of its predictions. nih.govsemanticscholar.org This is typically achieved through internal and external validation techniques. The predictive power of a QSAR model is often assessed by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A statistically significant 3D-QSAR model for quinoline derivatives acting as VEGFR-2 tyrosine kinase inhibitors yielded an r² of 0.8621 for the training set and a q² of 0.6943 for the test set, demonstrating excellent predictive capability.

The applicability domain of a QSAR model defines the chemical space in which the model can make reliable predictions. This is crucial to avoid extrapolations for compounds that are structurally too different from the training set.

Creation of Pharmacophore Models for De Novo Design and Database Searching

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For kinase inhibitors, which many quinoline and pyrazine derivatives are japsonline.commdpi.comrsc.org, a pharmacophore model typically includes features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings.